REACTION_CXSMILES
|
F[B-](F)(F)F.[Br:6][C:7]1[C:8]([Cl:17])=[C:9]([N+]#N)[CH:10]=[C:11]([F:14])[C:12]=1[F:13].[C-:18]#[N:19].[K+].C(=O)([O-])[O-].[Na+].[Na+].C1C=CC=CC=1>O>[Br:6][C:7]1[C:8]([Cl:17])=[C:9]([CH:10]=[C:11]([F:14])[C:12]=1[F:13])[C:18]#[N:19] |f:0.1,2.3,4.5.6|
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Name
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3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate
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Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.BrC=1C(=C(C=C(C1F)F)[N+]#N)Cl
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Name
|
cuprous cyanide
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Quantity
|
18.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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27.14 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[K+]
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring vigorously at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
After the mixture was stirred for 4.5 hours
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Duration
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4.5 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 25 minutes
|
Duration
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25 min
|
Type
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FILTRATION
|
Details
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The insoluble materials were collected by filtration
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Type
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WASH
|
Details
|
washed with benzene
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Type
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WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over ahhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography
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Type
|
WASH
|
Details
|
eluting with dichloromethane-n-hexane (1:3)
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Type
|
CUSTOM
|
Details
|
further recrystallized from n-hexane-dichloromethane
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C#N)C=C(C1F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |